N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine
Description
Properties
CAS No. |
918136-47-7 |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N,4-dimethyl-8-pentan-3-yloxy-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C15H23N3O/c1-5-11(6-2)19-13-9-7-8-12-10(3)17-15(16-4)18-14(12)13/h7-11H,5-6H2,1-4H3,(H2,16,17,18) |
InChI Key |
IZUYCIMDINTWDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=CC2=C1NC(=NC)NC2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline core. Reagents such as anthranilic acid derivatives and formamide can be used under acidic or basic conditions.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pentan-3-yloxy Group: This step involves the etherification of the quinazoline core with a pentan-3-ol derivative using reagents like tosyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, primary amines, nucleophiles, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks information on structurally or functionally analogous quinazoline derivatives. For context, comparisons are inferred from general quinazoline chemistry and unrelated compounds in the evidence:
Structural Analogues:
Quinazoline vs. Pyrazoline/Thiazole Derivatives :
Quinazolines (e.g., the target compound) are nitrogen-containing bicyclic systems, whereas pyrazolines (e.g., compound 8a in ) are five-membered heterocycles with two adjacent nitrogen atoms. Thiazoles (e.g., compounds) contain sulfur and nitrogen, offering distinct electronic and steric properties. These differences influence binding affinities and metabolic stability .Substituent Effects :
The pentan-3-yloxy group in the target compound may enhance lipophilicity compared to smaller alkoxy substituents (e.g., methoxy groups in or benzodioxin in ). This could affect membrane permeability and pharmacokinetics .
Functional Analogues:
- Biological Activity: While the target compound’s activity is undocumented in the evidence, other quinazolines are known to inhibit tyrosine kinases or interact with DNA. In contrast, pyrazolines () often exhibit anti-inflammatory or antiparasitic effects, and thiazoles () are explored for antimicrobial applications .
Biological Activity
N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine is a synthetic compound belonging to the class of quinazoline derivatives. Quinazolines have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound by reviewing relevant studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and its molecular weight of approximately 278.36 g/mol. The compound features a quinazoline core with dimethyl and pentan-3-yl ether substitutions, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study examining the effects of various quinazoline derivatives on human cancer cell lines, it was found that compounds with alkyl substituents demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts. The mechanism was attributed to increased lipophilicity facilitating better membrane penetration and subsequent apoptotic signaling activation .
Antimicrobial Properties
Quinazoline derivatives have also been evaluated for their antimicrobial activity. The presence of hydrophobic groups in the structure can enhance the interaction with microbial membranes.
Research Findings:
A study investigating the antibacterial effects of various quinazolines against Gram-positive and Gram-negative bacteria revealed that certain modifications led to increased efficacy against resistant strains. Notably, compounds with long alkyl chains showed improved activity due to enhanced membrane disruption capabilities .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), resulting in G1 or G2 phase arrest.
- Membrane Disruption: Enhanced permeability leading to bacterial cell lysis.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
